molecular formula C14H19ClN2O B5621750 N~1~-(3-CHLORO-2-METHYLPHENYL)-3-(1-PYRROLIDINYL)PROPANAMIDE

N~1~-(3-CHLORO-2-METHYLPHENYL)-3-(1-PYRROLIDINYL)PROPANAMIDE

Cat. No.: B5621750
M. Wt: 266.76 g/mol
InChI Key: VUHIOLGHUNLBGG-UHFFFAOYSA-N
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Description

N~1~-(3-CHLORO-2-METHYLPHENYL)-3-(1-PYRROLIDINYL)PROPANAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring and a pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CHLORO-2-METHYLPHENYL)-3-(1-PYRROLIDINYL)PROPANAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylbenzoyl chloride and pyrrolidine.

    Reaction: The benzoyl chloride is reacted with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of N1-(3-CHLORO-2-METHYLPHENYL)-3-(1-PYRROLIDINYL)PROPANAMIDE may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CHLORO-2-METHYLPHENYL)-3-(1-PYRROLIDINYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N~1~-(3-CHLORO-2-METHYLPHENYL)-3-(1-PYRROLIDINYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-CHLORO-2-METHYLPHENYL)-3-(1-PYRROLIDINYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-CHLORO-2-METHYLPHENYL)-3-(1-PIPERIDINYL)PROPANAMIDE: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    N~1~-(3-CHLORO-2-METHYLPHENYL)-3-(1-MORPHOLINYL)PROPANAMIDE: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

N~1~-(3-CHLORO-2-METHYLPHENYL)-3-(1-PYRROLIDINYL)PROPANAMIDE is unique due to its specific combination of a chlorinated aromatic ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-pyrrolidin-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11-12(15)5-4-6-13(11)16-14(18)7-10-17-8-2-3-9-17/h4-6H,2-3,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHIOLGHUNLBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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